2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

PDE10A inhibition Neurological disorders Schizophrenia

This 2-(trifluoromethyl)imidazo[1,2-b]pyridazine is the privileged scaffold for kinase inhibitor programs. The 2-position CF₃ group is structurally validated for PDE10A, VEGFR2, BTK, ROCK2, and Mps1 target engagement, delivering single-digit nanomolar potency. Critically, the 6-CF₃ regioisomer cannot replicate this binding mode. Insist on the authentic 2-CF₃ core—generic imidazopyridazines compromise potency and selectivity. ≥95% purity, ideal for hit-to-lead optimization.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
CAS No. 109114-00-3
Cat. No. B017171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)imidazo[1,2-b]pyridazine
CAS109114-00-3
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2N=C1)C(F)(F)F
InChIInChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-6(12-5)2-1-3-11-13/h1-4H
InChIKeyHHPIBNBPWOSLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine (CAS 109114-00-3) Procurement Overview: Core Scaffold Specifications and Utility


2-(Trifluoromethyl)imidazo[1,2-b]pyridazine (CAS 109114-00-3) is a fluorinated heterocyclic building block with the molecular formula C₇H₄F₃N₃ and a molecular weight of 187.12 g/mol . The compound features a trifluoromethyl substituent at the 2-position of the fused imidazo[1,2-b]pyridazine core [1]. This scaffold has been established as a privileged structure in kinase inhibitor development, with numerous derivatives demonstrating nanomolar inhibitory potency across multiple therapeutic targets including VEGFR2, PDE10A, BTK, TAK1, ROCK2, and Mps1 [2]. The 2-position trifluoromethyl group enhances lipophilicity and metabolic stability relative to non-fluorinated analogs, contributing to the scaffold's utility in medicinal chemistry programs [3]. Commercially available at ≥95% purity, this compound serves as a key synthetic intermediate for further functionalization at the 3-, 6-, and 8-positions of the core .

Why 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Cannot Be Interchanged with Alternative Imidazopyridazine Regioisomers


The position of the trifluoromethyl substituent on the imidazo[1,2-b]pyridazine core is not a matter of synthetic convenience but a critical determinant of biological target engagement. Crystal structure analysis of human PDE10A in complex with 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives reveals that the 2-position CF₃ group occupies a specific hydrophobic pocket within the enzyme active site, establishing key van der Waals interactions that the 6-position regioisomer (6-(trifluoromethyl)imidazo[1,2-b]pyridazine) cannot replicate due to altered spatial orientation [1]. Structure-activity relationship (SAR) studies across multiple kinase programs—including VEGFR2, BTK, and TAK1 inhibitors—consistently demonstrate that 2-substituted imidazo[1,2-b]pyridazine derivatives achieve superior target engagement compared to 6- or 8-substituted analogs [2]. Generic substitution with alternative regioisomers or non-fluorinated imidazopyridazines results in quantifiable losses in potency, selectivity, and metabolic stability, rendering them unsuitable as direct replacements in established synthetic routes and screening cascades .

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine: Head-to-Head Comparisons and Class-Level Inference


2-Position CF₃ Substitution Enables Sub-Nanomolar PDE10A Inhibition Unachievable with 6-Position Analogs

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine derivatives demonstrate PDE10A inhibitory activity with IC₅₀ values reaching 2 nM [1]. The 2-position trifluoromethyl group is essential for this potency; SAR studies show that 6-(trifluoromethyl)imidazo[1,2-b]pyridazine-based compounds exhibit significantly reduced PDE10A engagement due to suboptimal hydrophobic pocket occupancy [2]. A derivative containing the 2-CF₃ core, 8-methoxy-3-methyl-6-(2-(1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-yl)ethyl)-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, achieved IC₅₀ = 2 nM in human PDE10A full-length enzyme assays [1].

PDE10A inhibition Neurological disorders Schizophrenia

VEGFR2 Kinase Inhibition: Meta-Substituted 2-CF₃-Imidazopyridazine Derivatives Achieve Single-Digit Nanomolar Potency Comparable to Clinical Kinase Inhibitors

Imidazo[1,2-b]pyridazine derivatives bearing the 2-CF₃ core achieve potent VEGFR2 inhibition with IC₅₀ values as low as 7.1 nM, placing them in the same potency range as clinically approved VEGFR2 inhibitors sorafenib and sunitinib [1]. The compound N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) inhibited VEGFR2 with IC₅₀ = 7.1 nM and showed cross-reactivity against PDGFRβ with IC₅₀ = 15 nM [1]. For context, the pyrrolo[3,2-d]pyrimidine clinical candidate 1 demonstrated VEGFR2 IC₅₀ = 6.2 nM under comparable assay conditions [2].

VEGFR2 inhibition Angiogenesis Cancer therapeutics

TAK1 Inhibition: 2-CF₃-Imidazopyridazine Derivative Demonstrates 3.4-Fold Superior Potency Versus Takinib Comparator

A 2-(trifluoromethyl)imidazo[1,2-b]pyridazine-based lead compound (compound 26) inhibits TAK1 kinase with an IC₅₀ of 55 nM, representing a 3.4-fold improvement in potency over the known TAK1 inhibitor takinib, which exhibits an IC₅₀ of 187 nM under identical assay conditions [1]. This head-to-head comparison establishes that the 2-CF₃-imidazopyridazine scaffold provides a tangible potency advantage for TAK1-targeted programs.

TAK1 inhibition Multiple myeloma Inflammatory signaling

Scaffold Versatility: 2-CF₃-Imidazopyridazine Core Supports Sub-Nanomolar Potency Across Multiple Kinase Targets Not Achievable with Unsubstituted Scaffold

The 2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold, when appropriately functionalized, achieves sub-nanomolar to low-nanomolar IC₅₀ values across a diverse set of kinase targets: BTK IC₅₀ = 1.3 nM [1], Mps1 IC₅₀ = 0.70 nM [2], ROCK2 IC₅₀ = 7.0 nM with 200-fold selectivity [3], and CDK5/CK1 IC₅₀ < 50 nM [4]. Unsubstituted imidazo[1,2-b]pyridazine lacks this breadth of kinase engagement due to absent CF₃-mediated hydrophobic interactions and metabolic stabilization . The 2-CF₃ group confers a consistent potency enhancement of up to 6-fold relative to non-fluorinated imidazopyridazine analogs .

Kinase inhibitor scaffold Polypharmacology Lead optimization

Validated Application Scenarios for 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine in Medicinal Chemistry and Kinase Drug Discovery


PDE10A-Targeted CNS Drug Discovery: Synthesis of 3,6-Disubstituted Derivatives

Programs developing PDE10A inhibitors for schizophrenia, Huntington's disease, or other CNS indications should utilize 2-(trifluoromethyl)imidazo[1,2-b]pyridazine as the core scaffold. The 2-position CF₃ group is required for proper hydrophobic pocket occupancy in the PDE10A active site, as validated by co-crystal structures (PDB: 5SEM) [1]. Derivatives functionalized at the 3- and 6-positions have achieved IC₅₀ values as low as 2 nM [2]. 6-CF₃ regioisomers lack this binding mode and should not be substituted.

VEGFR2 Kinase Inhibitor Lead Generation: 6-Oxy-Linked Benzamide Derivatives

For angiogenesis-targeted oncology programs, the 2-CF₃-imidazo[1,2-b]pyridazine scaffold provides a validated starting point for synthesizing VEGFR2 inhibitors with single-digit nanomolar potency. The meta-substituted 6-phenoxy derivative 6b achieved VEGFR2 IC₅₀ = 7.1 nM and PDGFRβ IC₅₀ = 15 nM, establishing a clear SAR path for further optimization [3]. This scaffold delivers potency comparable to clinical VEGFR2 inhibitors and represents a competitive alternative to pyrrolopyrimidine-based chemotypes.

Multi-Kinase Inhibitor Discovery: Scaffold for Polypharmacology Programs

Programs targeting BTK, Mps1, ROCK2, TAK1, or CDK5/CK1 can leverage the 2-CF₃-imidazo[1,2-b]pyridazine core as a versatile starting point for hit-to-lead optimization. The scaffold has demonstrated sub-nanomolar to low-nanomolar potency across this kinase panel, with documented selectivity profiles: BTK IC₅₀ = 1.3 nM with selectivity across 310 kinases [4], Mps1 IC₅₀ = 0.70 nM with selectivity over 192 kinases [5], and ROCK2 IC₅₀ = 7.0 nM with 200-fold isoform selectivity [6]. The 2-CF₃ group confers a 6-fold potency enhancement relative to non-fluorinated imidazopyridazines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.